molecular formula C10H9NS B163046 3-Methyl-5-phenylisothiazole CAS No. 1732-45-2

3-Methyl-5-phenylisothiazole

Cat. No.: B163046
CAS No.: 1732-45-2
M. Wt: 175.25 g/mol
InChI Key: UAHWBAYZJSQQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-5-phenylisothiazole” is a compound with the molecular formula C10H9NS . It has a molecular weight of 175.25 g/mol . The IUPAC name for this compound is 3-methyl-5-phenyl-1,2-thiazole .


Synthesis Analysis

The synthesis of “this compound” and its reactivity with electrophilic compounds has been studied . The use of n-BuLi, LICA, or LICA-TMEDA has been reported to result in regioselective reactions of the heterocyclic compounds at the C-3 methyl group .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains a phenyl group and a methyl group .


Chemical Reactions Analysis

The reactivity of “this compound” with electrophilic compounds has been compared with that of 3-methyl-5-phenylisoxazole . The study found that using LICA-TMEDA led to regioselective reactions at the C-3 methyl group .


Physical and Chemical Properties Analysis

The compound “this compound” has several computed properties. It has a molecular weight of 175.25 g/mol, an XLogP3-AA value of 3, and it does not have any hydrogen bond donors . It has two hydrogen bond acceptors and one rotatable bond . The topological polar surface area is 41.1 Ų, and it has 12 heavy atoms .

Scientific Research Applications

Mass Spectrometry and Fragmentation Patterns

The mass spectra of 3-phenylisothiazoles, including 3-methyl-5-phenylisothiazole, have been studied extensively. These compounds exhibit prominent molecular ions and diagnostic fragment ions, arising from cleavages of the N-S or S-C bonds, eliminations of side chains, and fragments from the phenyl ring. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Naito, 1968).

Synthesis and Derivative Formation

Research on this compound has also focused on the synthesis and formation of derivatives. These studies involve the preparation of various compounds, exploring how different substituents affect their chemical properties and reactivity. This research is significant for the development of new materials and drugs (Naito, Nakagawa, & Takahashi, 1968).

Antiviral Properties

Some isothiazole derivatives, including those related to this compound, have shown potential as antiviral agents. For instance, certain derivatives have been found to inhibit the replication of HIV-1 and HIV-2 in cell-based studies. This highlights the potential of this compound derivatives in the development of new antiviral drugs (Cutrì et al., 2004).

Photochemical Properties

The photochemical behavior of isothiazole derivatives, including this compound, is another area of interest. These studies explore how these compounds react under light exposure, which is vital for applications in photochemistry and materials science (Pavlik & Tongcharoensirikul, 2000).

Ring Transformation Studies

Research on the transformation of isothiazole rings to other structures, such as 1,2,4-thiadiazole, is crucial for synthetic chemistry. This transformation is explored in compounds like 5-amino-3-methyl- and 5-amino-3-phenylisothiazoles, providing insights into the versatility of isothiazoles in chemical synthesis (Akiba, Noda, & Ohkata, 1983).

Properties

IUPAC Name

3-methyl-5-phenyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHWBAYZJSQQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344905
Record name Isothiazole, 3-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1732-45-2
Record name Isothiazole, 3-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-phenylisothiazole
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-phenylisothiazole
Reactant of Route 3
Reactant of Route 3
3-Methyl-5-phenylisothiazole
Reactant of Route 4
Reactant of Route 4
3-Methyl-5-phenylisothiazole
Reactant of Route 5
Reactant of Route 5
3-Methyl-5-phenylisothiazole
Reactant of Route 6
Reactant of Route 6
3-Methyl-5-phenylisothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.